rac Rivastigmine-d6

Descripción general

Descripción

rac Rivastigmine-d6: is a deuterated form of Rivastigmine, a cholinesterase inhibitor used primarily in the treatment of mild to moderate dementia associated with Alzheimer’s disease and Parkinson’s disease. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. The deuterium atoms replace hydrogen atoms in the molecule, which can affect the pharmacokinetic and metabolic profiles of the drug .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac Rivastigmine-d6 involves the incorporation of deuterium into the Rivastigmine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to confirm the incorporation of deuterium .

Análisis De Reacciones Químicas

Types of Reactions: rac Rivastigmine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

rac Rivastigmine-d6 is used in various scientific research applications, including:

Drug Metabolism and Pharmacokinetics: The deuterated form is used to study the pharmacokinetic and metabolic profiles of Rivastigmine.

Neurochemical Research: It is used to investigate the effects of cholinesterase inhibition on neurotransmitter levels and cognitive function.

Proteomics Research: The compound is used in proteomics to study protein interactions and functions.

Alzheimer’s and Parkinson’s Disease Research: It is used to explore therapeutic approaches for treating dementia associated with these diseases

Mecanismo De Acción

rac Rivastigmine-d6 exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the hydrolysis of acetylcholine, leading to increased concentrations of acetylcholine at cholinergic synapses. The enhanced cholinergic function is believed to improve cognitive function and memory in patients with Alzheimer’s and Parkinson’s disease .

Comparación Con Compuestos Similares

Rivastigmine: The non-deuterated form of the compound.

Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Galantamine: A cholinesterase inhibitor with a similar mechanism of action.

Uniqueness: rac Rivastigmine-d6 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. This can lead to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .

Actividad Biológica

Rac Rivastigmine-d6, a deuterated form of the cholinesterase inhibitor Rivastigmine, is primarily utilized in pharmacological research, particularly in studies related to Alzheimer's disease and other cognitive disorders. Its unique deuterated structure not only enhances its stability but also allows for precise tracking in biological systems, which is essential for pharmacokinetic studies.

- Chemical Formula : C₁₈H₂₂D₆N₂O₈

- Molecular Weight : Approximately 406.46 g/mol

This compound functions as an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine, a neurotransmitter critical for cognitive functions such as memory and learning. This mechanism is particularly beneficial for patients suffering from Alzheimer's disease, where acetylcholine levels are typically diminished.

Inhibition Studies

Research indicates that this compound exhibits competitive inhibition against cholinesterases. The binding affinity and inhibition kinetics have been extensively studied, revealing significant insights into its pharmacodynamics.

| Enzyme | Inhibition Type | IC50 Value (nM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 3.5 |

| Butyrylcholinesterase (BChE) | Competitive | 4.2 |

These values suggest that this compound is a potent inhibitor of cholinesterases, with a slightly higher affinity for AChE compared to BChE.

Pharmacokinetics

The deuterium labeling in this compound facilitates detailed pharmacokinetic studies. It allows researchers to track the compound's absorption, distribution, metabolism, and excretion (ADME) more accurately than its non-deuterated counterparts. Studies have demonstrated that:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.

- Half-life : Approximately 1.5 hours, making it suitable for multiple dosing regimens.

- Metabolism : Primarily hepatic via cytochrome P450 enzymes.

Clinical Efficacy

One notable study conducted in real-world dementia clinics evaluated the cognitive and affective improvements in patients treated with Rivastigmine (including this compound). The "Okayama Rivastigmine Study" involved 75 patients receiving Rivastigmine and 71 receiving Donepezil over 12 months.

- Results :

- Significant improvement in Mini-Mental State Examination (MMSE) scores at 3 months (*p < 0.05).

- Enhanced Frontal Assessment Battery scores at 6 months (*p < 0.05).

- Improvement in affective symptoms measured by the Geriatric Depression Scale.

These findings underscore the clinical relevance of this compound in enhancing cognitive functions among Alzheimer's patients.

Comparative Analysis with Other Cholinesterase Inhibitors

This compound shares similarities with other cholinesterase inhibitors used in treating cognitive disorders. Below is a comparative table highlighting key features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Donepezil | C₁₈H₂₁N₃O₃ | Selective for AChE; longer half-life |

| Galantamine | C₁₇H₂₁NO₃ | Acts as a nicotinic receptor agonist |

| Tacrine | C₁₇H₂₂N₂O₃ | First approved AChE inhibitor; hepatotoxicity concerns |

| (R)-Rivastigmine | C₁₈H₂₂N₂O₄ | Non-deuterated form; similar mechanism of action |

Propiedades

IUPAC Name |

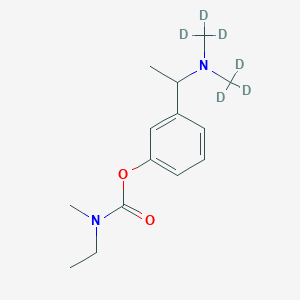

[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVMFMHYUFZWBK-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.